Potassium trifluoro(1-tosylpiperidin-4-yl)borate
Description
Potassium trifluoro(1-tosylpiperidin-4-yl)borate is a borate salt characterized by a piperidine scaffold substituted with a tosyl (p-toluenesulfonyl) group at the 1-position and a trifluoroborate moiety at the 4-position. This compound belongs to the organotrifluoroborate family, which is widely used in cross-coupling reactions due to their stability, moisture tolerance, and compatibility with diverse reaction conditions .
Properties
Molecular Formula |
C12H16BF3KNO2S |
|---|---|
Molecular Weight |
345.23 g/mol |
IUPAC Name |
potassium;trifluoro-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]boranuide |
InChI |
InChI=1S/C12H16BF3NO2S.K/c1-10-2-4-12(5-3-10)20(18,19)17-8-6-11(7-9-17)13(14,15)16;/h2-5,11H,6-9H2,1H3;/q-1;+1 |
InChI Key |
AZMMDFAIRILEFT-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Boronic Acid Precursor Synthesis
The synthesis of potassium trifluoro(1-tosylpiperidin-4-yl)borate begins with the preparation of 1-tosylpiperidin-4-ylboronic acid. This intermediate is critical, as it serves as the direct precursor for trifluoroborate formation.
Tosylation of Piperidin-4-one
The initial step involves the protection of the piperidine nitrogen via tosylation. Piperidin-4-one hydrochloride reacts with tosyl chloride (TsCl) in a biphasic system of dichloromethane (DCM) and water, mediated by potassium carbonate (K₂CO₃) at 0°C to room temperature. This yields 1-tosylpiperidin-4-one with an 89% isolated yield.
$$
\text{Piperidin-4-one hydrochloride} + \text{TsCl} \xrightarrow{\text{K}2\text{CO}3, \text{DCM/H}_2\text{O}} \text{1-Tosylpiperidin-4-one}
$$
Reduction and Halogenation
The ketone group in 1-tosylpiperidin-4-one is reduced to an alcohol using sodium borohydride (NaBH₄) in methanol, producing 1-tosylpiperidin-4-ol. Subsequent treatment with phosphorus tribromide (PBr₃) in DCM converts the alcohol to 4-bromo-1-tosylpiperidine, a key intermediate for borylation.
$$
\text{1-Tosylpiperidin-4-one} \xrightarrow{\text{NaBH}4, \text{MeOH}} \text{1-Tosylpiperidin-4-ol} \xrightarrow{\text{PBr}3, \text{DCM}} \text{4-Bromo-1-tosylpiperidine}
$$
Miyaura Borylation
The bromide undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate (KOAc) in dimethylformamide (DMF) at 80°C. This reaction installs a pinacol boronate ester at the 4-position, which is hydrolyzed to the boronic acid using aqueous hydrochloric acid (HCl).
$$
\text{4-Bromo-1-tosylpiperidine} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{4-(Pinacolatoboronate)-1-tosylpiperidine} \xrightarrow{\text{HCl}} \text{1-Tosylpiperidin-4-ylboronic acid}
$$
Trifluoroborate Formation
The boronic acid is converted to the trifluoroborate salt via reaction with potassium hydrogen fluoride (KHF₂) in methanol. This step, conducted under anhydrous conditions, replaces the hydroxyl groups on boron with fluorine atoms, yielding the final product.
$$
\text{1-Tosylpiperidin-4-ylboronic acid} + \text{KHF}_2 \xrightarrow{\text{MeOH}} \text{this compound}
$$
Key Reaction Parameters :
Industrial-Scale Optimization
Solvent and Catalyst Efficiency
Industrial protocols prioritize solvent recovery and catalyst reuse. Tetrahydrofuran (THF) and cyclopentyl methyl ether (CPME) are preferred for their low toxicity and high boiling points, facilitating large-scale reactions. Palladium catalysts are immobilized on silica supports to enhance recyclability, reducing costs by up to 40%.
Comparative Analysis of Methodologies
| Method | Key Advantages | Limitations | Yield |
|---|---|---|---|
| Miyaura Borylation | High regioselectivity; scalable | Requires palladium catalyst | 75–85% |
| Direct Halogenation | Simplified steps; cost-effective | Low functional group tolerance | 60–70% |
| Enol Triflate Coupling | Compatible with sensitive substrates | Multi-step synthesis; high reagent cost | 50–65% |
Mechanistic Insights
Boron-Fluorine Bond Formation
The reaction of boronic acids with KHF₂ proceeds via a nucleophilic substitution mechanism. Fluoride ions displace hydroxyl groups on boron, forming the thermodynamically stable trifluoroborate anion. The potassium counterion precipitates, driving the reaction to completion.
Challenges and Solutions
Emerging Methodologies
Photoredox Catalysis
Recent advances utilize visible light-mediated borylation, enabling room-temperature reactions with enhanced functional group compatibility. Iridium-based photocatalysts (e.g., [Ir(ppy)₃]) show promise for reducing energy consumption.
Flow Chemistry
Continuous-flow systems minimize reaction times and improve safety for exothermic steps. Microreactors achieve 95% conversion in 10 minutes, compared to 8 hours in batch reactors.
Chemical Reactions Analysis
Suzuki-Miyaura Coupling
This trifluoroborate salt participates in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds between aryl/alkyl halides and boronic acid derivatives. The reaction proceeds via three stages:
-
Oxidative addition : Pd⁰ inserts into the C–X bond of the electrophilic partner.
-
Transmetalation : The trifluoroborate transfers its organic group to Pdᴵᴵ.
-
Reductive elimination : Pdᴵᴵ releases the coupled product, regenerating Pd⁰.
Key Advantages :
-
Enhanced stability compared to boronic acids, minimizing protodeboronation side reactions .
-
Compatibility with diverse substrates, including sterically hindered partners.
Enantioselective Conjugate Additions
The compound enables asymmetric synthesis via BINOL-catalyzed conjugate additions to α,β-unsaturated carbonyls. A representative example involves:
-
Catalyst : (R)-3,3'-(C₇F₇)₂-BINOL
-
Conditions : Anhydrous toluene, 4 Å molecular sieves, room temperature .
| Reaction Component | Role/Effect |
|---|---|
| Trifluoroborate | Nucleophile donor |
| 18-Crown-6 (additive) | Suppresses fluoride dissociation, inhibiting reactivity |
| Mg(Ot-Bu)₂ | Base (optional in optimized protocols) |
Outcome :
Reaction Mechanism and Fluoride Dissociation
The reactivity hinges on controlled fluoride ion release from the trifluoroborate group:
This generates a Lewis-acidic difluoroborane intermediate, which interacts with chiral catalysts like BINOL to enforce stereocontrol . Key observations:
-
Without fluoride dissociation : No reaction occurs (e.g., with 18-crown-6) .
-
Solvent effects : Reactions proceed optimally in nonpolar solvents (e.g., toluene), despite limited trifluoroborate solubility .
Representative Examples
| Product Synthesized | Conditions | Yield | Selectivity | Source |
|---|---|---|---|---|
| Biaryl systems | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 78–86% | N/A | |
| Enantiomerriched thiophene derivatives | BINOL catalyst, toluene, 4 Å MS | 99% | 99.7:0.3 e.r. |
Pharmaceutical Relevance :
-
Used in synthesizing bioactive molecules (e.g., discoipyrrole D) .
-
Enables late-stage functionalization of complex scaffolds.
Stability and Handling
Scientific Research Applications
Cross-Coupling Reactions
Potassium trifluoro(1-tosylpiperidin-4-yl)borate is primarily utilized in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction involves the coupling of aryl or alkenyl halides with boron-containing compounds to form biaryl compounds. The advantages of using this compound include:
- Stability : It remains stable under various reaction conditions, making it suitable for oxidative environments.
- Efficiency : It can achieve high yields in coupling reactions with minimal side reactions.
Case Study : A study demonstrated the successful use of this compound in the synthesis of complex biaryl structures from aryl halides and piperidine derivatives, achieving yields exceeding 90% under optimized conditions .
Synthesis of Fluorinated Compounds
Another significant application is in the synthesis of fluorinated organic compounds. The trifluoroborate moiety allows for selective fluorination processes, which are crucial in pharmaceutical chemistry.
Data Table: Synthesis of Fluorinated Compounds
| Compound Type | Reaction Conditions | Yield (%) |
|---|---|---|
| Aryl Fluorides | KOH, THF, 60°C | 85 |
| Alkenyl Fluorides | NaOtBu, 80°C | 78 |
| Fluorinated Amides | Acetic Acid, reflux | 90 |
Applications in Medicinal Chemistry
This compound has shown potential in medicinal chemistry for the development of new therapeutic agents. Its ability to facilitate the formation of complex molecular architectures makes it valuable for drug discovery.
Case Study : Research has indicated that derivatives synthesized using this borate can exhibit significant biological activity against various targets, including cancer cells and bacterial infections . The stability and reactivity profile allow for iterative modifications leading to optimized drug candidates.
Mechanism of Action
The mechanism of action of Potassium trifluoro(1-tosylpiperidin-4-yl)borate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group . This group can undergo nucleophilic substitution, coupling, and other reactions, making the compound a versatile reagent in organic synthesis . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Electronic Differences
Potassium 4-((Piperidin-1-yl)methyl)furan-2-yltrifluoroborate (12)
- Structure : Contains a piperidine-methyl group linked to a furan ring instead of a tosyl-substituted piperidine.
- Electronic Effects : The furan ring introduces electron-rich aromaticity, while the piperidine-methyl group lacks the electron-withdrawing tosyl group, resulting in higher nucleophilicity compared to the target compound .
- Applications : Primarily used in reductive amination and Suzuki-Miyaura couplings, where the furan ring participates in π-π interactions .
Potassium Trifluoro(4-(methylsulfonamido)phenyl)borate
- Structure : Features a phenyl ring with a methylsulfonamido group instead of a piperidine scaffold.
- Electronic Effects : The sulfonamide group is less electron-withdrawing than the tosyl group, leading to reduced stabilization of the borate anion. This compound exhibits moderate reactivity in aryl cross-couplings .
Potassium Trifluoro(morpholin-4-ylmethyl)borate
Reactivity in Cross-Coupling Reactions
Physical and Spectroscopic Properties
NMR Data Comparison
- ¹H NMR :
- ¹⁹F NMR: All trifluoroborates show signals near δ -135 to -142 ppm, confirming the BF₃⁻ moiety. Minor shifts arise from substituent electronegativity .
Melting Points
- Potassium organotrifluoroborates generally exhibit high melting points (>200°C) due to ionic lattice stability. The target compound’s tosyl group may further increase melting points compared to morpholine or furan derivatives .
Stability and Handling
- Target Compound : The tosyl group improves moisture resistance compared to unprotected amines (e.g., Potassium (piperidin-1-yl)methyltrifluoroborate), but storage at 2–8°C under inert gas is recommended .
- Potassium Trifluoro(vinyl)borate : Highly reactive and prone to decomposition, necessitating immediate use after synthesis .
Biological Activity
Potassium trifluoro(1-tosylpiperidin-4-yl)borate is a compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C12H14BF3KNO2S
Molecular Weight: 325.21 g/mol
The compound features a piperidine ring substituted with a tosyl group and a trifluoroborate moiety, which contributes to its reactivity and stability in various chemical environments. The trifluoroborate group is particularly noteworthy for its role in facilitating nucleophilic substitution reactions, making it a valuable reagent in synthetic chemistry.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Nucleophilic Substitution: The trifluoroborate group can engage in nucleophilic substitution reactions, allowing the compound to modify biological molecules or pathways.
- Enzyme Inhibition: Preliminary studies suggest that the compound may inhibit enzymes involved in critical metabolic pathways, although specific targets remain to be fully elucidated.
- Cellular Signaling Modulation: The compound may influence cellular signaling pathways, potentially affecting cell proliferation and apoptosis.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance:
- Study Findings: A study demonstrated that related piperidine derivatives showed significant inhibition against various bacterial strains, suggesting potential applications as antimicrobial agents .
- Mechanism: The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with essential metabolic processes.
Anticancer Activity
The compound's structural characteristics may also confer anticancer properties:
- In Vitro Studies: Laboratory experiments have shown that derivatives can induce apoptosis in cancer cell lines through pathways involving caspase activation .
- Case Study: One study highlighted the synthesis of piperidine-based compounds that exhibited cytotoxic effects against breast cancer cells, indicating a promising avenue for further research .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | Potential inhibition of key enzymes |
Applications in Drug Development
This compound serves as a versatile building block in the synthesis of biologically active compounds. Its applications include:
- Drug Synthesis: Used as an intermediate in the development of pharmaceuticals targeting various diseases.
- Agrochemicals: Potential use in synthesizing agrochemical agents due to its reactivity and stability.
Q & A
Q. How can researchers optimize the synthesis of potassium trifluoro(1-tosylpiperidin-4-yl)borate for scalability while maintaining purity?
- Methodological Answer : Scalable synthesis requires optimizing reaction stoichiometry and purification techniques. For example, potassium alkoxymethyltrifluoroborates are synthesized via SN2 displacement using 3 equivalents of alkoxide, followed by continuous Soxhlet extraction to isolate products from inorganic byproducts . For bulk production, precursor optimization (e.g., potassium bromomethyltrifluoroborate) and temperature control (-78°C for lithiation steps) are critical to avoid side reactions . Purity can be monitored via ¹⁹F NMR to confirm trifluoroborate integrity .
Q. What purification strategies are effective for removing residual tosyl or borate impurities?
- Methodological Answer : Continuous Soxhlet extraction with acetone or acetonitrile effectively separates poorly soluble trifluoroborates from inorganic salts . For residual tosyl groups, silica gel chromatography with gradients of ethyl acetate/hexane is recommended. Precipitation in cold water followed by filtration (as described for sodium tetraphenylboron standardization) can further isolate the compound .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use multi-nuclear NMR (¹H, ¹³C, ¹⁹F) to verify the trifluoroborate moiety (δ -135 ppm in ¹⁹F NMR) and tosyl group aromatic signals . X-ray crystallography is ideal for confirming stereochemistry, as demonstrated for potassium tetraphenylborate analogs . Elemental analysis (C, H, N, B) and FT-IR for B-F stretches (~1450 cm⁻¹) provide additional validation .
Q. What solvents and storage conditions are optimal for maintaining stability?
- Methodological Answer : Store in anhydrous acetone or THF under nitrogen at -20°C to prevent hydrolysis. Potassium trifluoroborates are hygroscopic and degrade in protic solvents; potassium tetraphenylborate analogs show low water solubility (1.8×10⁻⁴ M) but stability in organic solvents . Avoid aqueous or acidic conditions to preserve the borate moiety .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow GHS Category 1C guidelines: wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (P264). In case of skin contact, rinse immediately with water for 15 minutes (P280) . Dispose via approved waste facilities (P501) .
Advanced Research Questions
Q. How do steric and electronic effects of the tosylpiperidinyl group influence cross-coupling reactivity?
- Methodological Answer : The tosyl group’s electron-withdrawing nature enhances boron’s electrophilicity, facilitating transmetalation in Suzuki-Miyaura reactions. Steric hindrance from the piperidinyl ring may slow coupling; mitigate this using bulky ligands (e.g., PEPPSI-IPr) and elevated temperatures (80–100°C) . Compare yields with/without tosyl via kinetic studies using aryl chlorides .
Q. How can researchers resolve contradictions in reported reaction yields for trifluoroborate cross-couplings?
- Methodological Answer : Discrepancies often arise from catalyst systems (e.g., Pd(OAc)₂ vs. PdCl₂) or base selection (K₂CO₃ vs. CsF). Replicate conditions from (Pd(OAc)₂, t-BuOK) and (PS-PPh₃, MeOLi) to identify optimal parameters. Use in situ ¹⁹F NMR to monitor reaction progress and intermediate stability .
Q. What mechanistic insights explain unexpected byproducts in trifluoroborate-mediated reactions?
- Methodological Answer : Protodeboronation or β-hydride elimination may occur under basic conditions. Conduct deuterium-labeling experiments to track hydrogen sources. For example, use D₂O quenching to identify protodeboronation pathways . LC-MS analysis of reaction aliquots can detect transient intermediates.
Q. How does the compound’s stability vary under photolytic or thermal stress?
- Methodological Answer : Perform accelerated stability studies: heat samples to 60°C (72 hours) or expose to UV light (254 nm) and analyze via TLC/NMR. Potassium trifluoroborates with aromatic substituents (e.g., 4-methoxyphenyl) show greater thermal stability than aliphatic analogs .
Q. What strategies expand the substrate scope of this compound in C–H functionalization?
- Methodological Answer :
Test its reactivity in Minisci-type reactions using radical initiators (e.g., AgNO₃) and acidic conditions (TsOH/H₂O). demonstrates successful coupling of pyridinyl trifluoroborates under microwave irradiation (150°C, 1 hour), suggesting applicability for heterocyclic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
